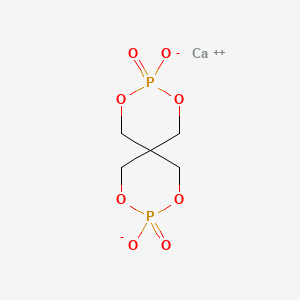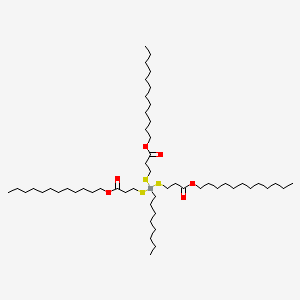
Calcium 2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undecane-3,9-diolate 3,9-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium 2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undecane-3,9-diolate 3,9-dioxide is a complex organophosphorus compound. It is known for its unique spiro structure, which includes two phosphorus atoms and multiple oxygen atoms. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Calcium 2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undecane-3,9-diolate 3,9-dioxide typically involves the reaction of pentaerythritol with phosphorus oxychloride, followed by the addition of calcium ions. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the correct formation of the spiro structure .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but with optimized conditions for higher yield and purity. The process includes the use of advanced reactors and purification systems to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Calcium 2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undecane-3,9-diolate 3,9-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state phosphorus compounds, while reduction may produce lower oxidation state derivatives .
Scientific Research Applications
Calcium 2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undecane-3,9-diolate 3,9-dioxide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and use in drug development.
Industry: Utilized in the production of flame retardants, antioxidants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Calcium 2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undecane-3,9-diolate 3,9-dioxide involves its interaction with molecular targets through its phosphorus and oxygen atoms. These interactions can lead to various biochemical and chemical effects, depending on the specific application. The pathways involved often include the formation of stable complexes with other molecules, facilitating or inhibiting specific reactions .
Comparison with Similar Compounds
Similar Compounds
- 3,9-Bis(octadecyloxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undecane
- 3,9-Dimethyl-2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undecane-3,9-dioxide
- 3,9-Bis(2,4-dicumylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undecane
Uniqueness
Calcium 2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undecane-3,9-diolate 3,9-dioxide is unique due to its calcium ion, which imparts specific properties such as enhanced stability and reactivity. This makes it particularly useful in applications where these properties are desired .
Properties
CAS No. |
97907-57-8 |
|---|---|
Molecular Formula |
C5H8CaO8P2 |
Molecular Weight |
298.14 g/mol |
IUPAC Name |
calcium;3,9-dioxido-2,4,8,10-tetraoxa-3λ5,9λ5-diphosphaspiro[5.5]undecane 3,9-dioxide |
InChI |
InChI=1S/C5H10O8P2.Ca/c6-14(7)10-1-5(2-11-14)3-12-15(8,9)13-4-5;/h1-4H2,(H,6,7)(H,8,9);/q;+2/p-2 |
InChI Key |
FEQGOXKTODKUPF-UHFFFAOYSA-L |
Canonical SMILES |
C1C2(COP(=O)(O1)[O-])COP(=O)(OC2)[O-].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5-chloro-2-(2,4-dichlorophenoxy)phenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium](/img/structure/B12696328.png)







